N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide
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Overview
Description
N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzamide, featuring a prop-2-yn-1-yloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide typically involves the reaction of 2-hydroxybenzamide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like molecular oxygen under visible light.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Cyclocondensation: The compound can undergo cyclocondensation reactions with other reagents to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light.
Substitution: N-Bromosuccinimide (NBS) for free radical bromination.
Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of a base.
Major Products Formed
Oxidation: Formamides.
Substitution: Brominated derivatives.
Cyclocondensation: Thiazolo[3,2-a]benzimidazoles.
Scientific Research Applications
N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antiulcer properties.
Medicine: Explored for its potential use in drug development, particularly for neurodegenerative disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: It may inhibit specific enzymes, contributing to its biological activities.
Comparison with Similar Compounds
N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide can be compared with other similar compounds:
N-Methyl-N-(prop-2-yn-1-yl)aniline: Similar structure but lacks the benzamide moiety.
Dimethyl 2-(prop-2-yn-1-yl)malonate: Contains a prop-2-yn-1-yl group but differs in the core structure.
Propargylamine derivatives: Such as pargyline, rasagiline, and selegiline, which are used in neurodegenerative disorder treatments.
The uniqueness of this compound lies in its combination of the benzamide core with the prop-2-yn-1-yloxy group, providing distinct chemical and biological properties.
Properties
CAS No. |
66362-35-4 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-methyl-2-prop-2-ynoxybenzamide |
InChI |
InChI=1S/C11H11NO2/c1-3-8-14-10-7-5-4-6-9(10)11(13)12-2/h1,4-7H,8H2,2H3,(H,12,13) |
InChI Key |
RUUBDVYLAOCZFH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1OCC#C |
Origin of Product |
United States |
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